![molecular formula C9H16N4O B13300883 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to a 1,2,4-triazole ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with formamide under acidic conditions to form 3-amino-1,2,4-triazole.
Attachment of the triazole ring to cyclohexanol: The 3-amino-1,2,4-triazole is then reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is not well-documented. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The triazole ring can act as a hydrogen bond donor or acceptor, while the cyclohexanol moiety can participate in hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: A simpler compound with similar triazole functionality.
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: A compound with a similar structure but with an ethanol moiety instead of cyclohexanol.
Uniqueness
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is unique due to the presence of both the cyclohexanol and triazole moieties, which can provide a combination of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-[(3-amino-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H16N4O/c10-9-11-6-13(12-9)5-7-3-1-2-4-8(7)14/h6-8,14H,1-5H2,(H2,10,12) |
InChI-Schlüssel |
GFDIMBYBUIHOOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CN2C=NC(=N2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


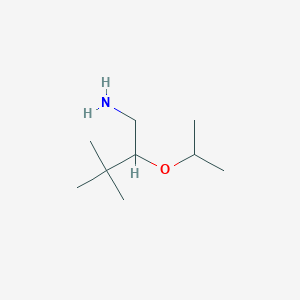
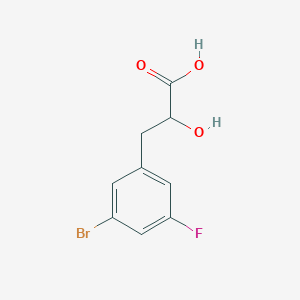
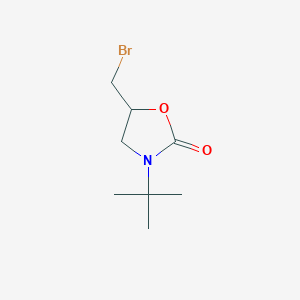
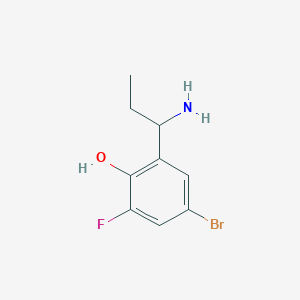
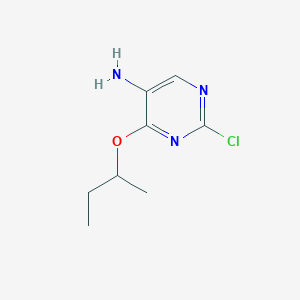
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
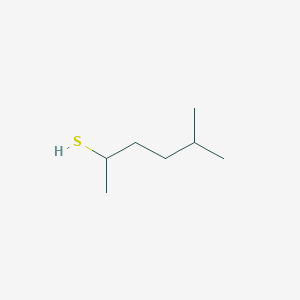

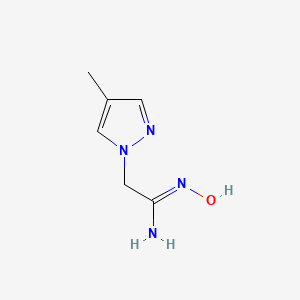
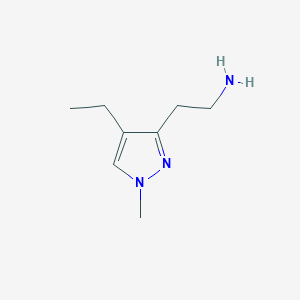
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
